Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 2-[(2,4-difluorophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)12-5-3-2-4-10(12)9-20-14-7-6-11(16)8-13(14)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRZYTQLKHDKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate typically involves the esterification of 2-[(2,4-difluorophenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 2-[(2,4-difluorophenoxy)methyl]benzoic acid.
Reduction: 2-[(2,4-difluorophenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate is structurally related to other benzoate derivatives that have demonstrated significant biological activities. For instance, similar compounds have been reported to possess antifungal and antimicrobial properties, making them valuable in the development of new pharmaceuticals. Studies indicate that benzoate derivatives can act as effective intermediates for synthesizing drugs aimed at treating various infections .
Cancer Therapeutics
Recent investigations suggest that compounds like this compound may exhibit anticancer properties. Research into related benzoate structures has shown their potential as selective inhibitors of carbonic anhydrase IX, which is implicated in tumor growth and metastasis. These findings highlight the importance of such compounds in designing targeted cancer therapies .
Agricultural Applications
Pest Repellency
Methyl benzoate and its analogs have been studied for their effectiveness as insect repellents. Research indicates that certain benzoate compounds can exhibit spatial repellency against pests such as bed bugs (Cimex lectularius). This property is particularly relevant given the increasing resistance of pests to conventional insecticides. The efficacy of these compounds suggests a potential application in developing natural pest control methods .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of this compound can be achieved through various methodologies, including esterification processes involving difluorophenol derivatives. Understanding these synthetic pathways is crucial for optimizing production and enhancing the yield of active pharmaceutical ingredients .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of methyl benzoate derivatives, researchers found that specific structural modifications significantly enhanced their activity against pathogenic bacteria and fungi. This case study serves as a basis for exploring how this compound might be optimized for similar applications .
Case Study 2: Insect Repellent Development
A recent investigation into the repellency of methyl benzoate analogs against bed bugs demonstrated that certain compounds retained their effectiveness over extended periods. This study provides insights into the potential long-term applications of this compound as a natural repellent in pest management strategies .
Summary Table of Applications
| Application Area | Specific Use | Related Compounds | Findings |
|---|---|---|---|
| Medicinal Chemistry | Antimicrobial and antifungal agents | Methyl benzoate derivatives | Significant activity against pathogens |
| Cancer Therapeutics | Selective inhibitors for tumor treatment | Carbonic anhydrase IX inhibitors | High binding affinity observed |
| Agricultural Science | Natural insect repellents | Methyl benzoate analogs | Effective against resistant pest strains |
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The difluorophenoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate with related compounds:
Key Observations :
- Lipophilicity: Fluorine atoms increase lipophilicity, which may improve blood-brain barrier penetration compared to non-fluorinated analogs like Methyl 2-[(2-methylphenoxy)methyl]benzoate .
- Steric Effects: The difluorophenoxy group introduces less steric hindrance than bulkier substituents (e.g., trifluoromethyl in ), favoring synthetic flexibility.
Comparison of Challenges :
- Fluorinated derivatives require anhydrous conditions due to fluorine's sensitivity to hydrolysis, whereas methyl-substituted analogs (e.g., ) are less moisture-sensitive.
Biological Activity
Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters. Its structure can be represented as follows:
This compound features a difluorophenoxy group, which is known to enhance biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors.
- Enzyme Inhibition :
- Anti-inflammatory Activity :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Inhibition of CAIX | High binding affinity | |
| Anti-inflammatory | COX-2 inhibition | |
| Antimicrobial | Disruption of cellular functions |
Case Study: Inhibition of Carbonic Anhydrase IX
A study highlighted the high selectivity of methyl benzoates for CAIX over other isozymes. The compound exhibited a dissociation constant (Kd) as low as 0.12 nM, indicating strong binding and potential for therapeutic application in oncology .
Case Study: Anti-inflammatory Effects
In a comparative analysis of various compounds, those with difluorophenoxy substitutions showed significant COX-2 inhibitory activity with IC50 values indicating potent anti-inflammatory effects while maintaining gastrointestinal safety . This highlights the therapeutic potential of such compounds in treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate, and how can reaction conditions be optimized to minimize side products?
Methodological Answer: The synthesis typically involves esterification of 2-[(2,4-difluorophenoxy)methyl]benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or coupling 2,4-difluorophenol with methyl 2-(bromomethyl)benzoate via nucleophilic aromatic substitution. Optimization includes:
- Temperature: Maintain 60–80°C to balance reactivity and avoid decomposition.
- Catalyst: Use K₂CO₃ or NaH to deprotonate phenol for efficient coupling .
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Example Reaction Optimization Table (Hypothetical):
| Condition | Yield (%) | Major Side Product |
|---|---|---|
| DMF, 70°C, K₂CO₃ | 85 | Unreacted phenol |
| THF, 60°C, NaH | 72 | Dialkylation byproduct |
| Toluene, reflux, H₂SO₄ | 65 | Ester hydrolysis |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positioning (e.g., fluorine-induced splitting in aromatic regions) .
- HPLC-MS: Confirms molecular ion ([M+H]⁺) and detects impurities using reverse-phase C18 columns (ACN:H₂O gradient) .
- FTIR: Verifies ester carbonyl (~1720 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) .
Q. How can common side reactions (e.g., hydrolysis, alkylation) during synthesis be mitigated?
Methodological Answer:
- Hydrolysis Prevention: Use anhydrous conditions (molecular sieves) and avoid prolonged exposure to moisture .
- Alkylation Control: Limit excess alkylating agents (e.g., bromomethyl derivatives) and employ slow addition to reduce di-adduct formation .
- Workup: Purify via flash chromatography (silica gel, hexane:EtOAc) to isolate the target ester .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. What in vitro screening strategies are recommended for preliminary bioactivity assessment?
Methodological Answer:
- Antimicrobial Assays: Use microbroth dilution (MIC determination) against S. aureus and E. coli .
- Anti-inflammatory Tests: Measure COX-2 inhibition via ELISA .
- Cytotoxicity: MTT assay on HeLa or MCF-7 cell lines (IC₅₀ calculation) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound, particularly regarding fluorine atom positioning?
Methodological Answer:
- SHELX Refinement: Use SHELXL for high-resolution data to model fluorine positions, accounting for anisotropic displacement parameters .
- Mercury Visualization: Analyze void spaces and packing motifs to confirm steric effects of fluorine .
Example Crystallographic Parameters (Hypothetical):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.045 |
| Fluorine Biso | 1.2 Ų |
Q. What strategies reconcile discrepancies in bioactivity data for derivatives across different assays?
Methodological Answer:
- Assay Standardization: Normalize cell viability protocols (e.g., ATP vs. MTT assays) .
- SAR Analysis: Correlate substituent effects (e.g., fluorine vs. chlorine) with activity trends using QSAR models .
Q. How can computational modeling (e.g., DFT, MD) predict interactions between this compound and biological targets?
Methodological Answer:
Q. What regioselectivity challenges arise during derivatization of the difluorophenoxy moiety, and how can they be addressed?
Methodological Answer:
- Electrophilic Substitution: Fluorine’s meta-directing nature favors reactions at the 5-position. Use protecting groups (e.g., TMS) to block undesired sites .
- Cross-Coupling: Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts for selective aryl-aryl bond formation .
Q. What advanced analytical methods (e.g., LC-HRMS, in situ Raman) are suitable for studying degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
